5-chlorothiophene-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
905277-27-2 |
|---|---|
Molecular Formula |
C4H2Cl2O2S2 |
Molecular Weight |
217.1 g/mol |
IUPAC Name |
5-chlorothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H |
InChI Key |
AKIIGQKHZHPDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chlorothiophene 3 Sulfonyl Chloride
Established Preparative Routes
Traditional methods for synthesizing sulfonyl chlorides have been adapted for the specific preparation of 5-chlorothiophene-3-sulfonyl chloride. These routes typically involve direct chlorosulfonylation, oxidation of sulfur-containing precursors, or conversion from other sulfonyl derivatives.
Chlorosulfonylation of Thiophene (B33073) Precursors
Chlorosulfonylation is a primary method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution typically involves reacting the parent aromatic compound with chlorosulfonic acid. nih.gov For thiophene derivatives, this reaction can be challenging due to the reactivity of the thiophene ring, but it remains a viable pathway. In a related synthesis, 3-(2-methoxyethyl)thiophene (B8331493) is treated with chlorosulfonic acid at low temperatures (-15 °C to -10 °C) to yield the corresponding thiophene-2-sulfonyl chloride. rsc.org
A more specific method involves the direct chlorination of a pre-existing thiophene sulfonyl compound. For instance, a process for preparing 5-chloro-3-chlorosulfonyl-2-thiophene-carboxylic esters involves the chlorination of a 3-chlorosulfonyl-2-thiophenecarboxylic acid ester with chlorine gas in the presence of a catalyst. google.com
Oxidative Chlorination Pathways (e.g., from thiols, sulfenyl chlorides, sulfinic acids)
Oxidative chlorination provides a route to sulfonyl chlorides from various organosulfur compounds at a lower oxidation state, such as thiols, disulfides, and sulfinic acids. nih.gov This class of reactions is a cornerstone of sulfonyl chloride synthesis, though it can require harsh reagents. mdpi.com
A variety of modern reagents have been developed to facilitate this transformation under milder conditions. These include:
2,4-dichloro-5,5-dimethylhydantoin (DCDMH): Found to be an efficient reagent for the direct oxidative conversion of thiols, disulfides, and benzylic sulfides into the corresponding arenesulfonyl chlorides in good yields. lookchem.com
Hydrogen Peroxide (H₂O₂): The combination of H₂O₂ and thionyl chloride (SOCl₂) is a highly reactive system for the direct oxidative chlorination of thiols. organic-chemistry.org Similarly, H₂O₂ in the presence of zirconium tetrachloride effectively converts thiols and disulfides to sulfonyl chlorides. organic-chemistry.org
N-Chlorosuccinimide (NCS): NCS, in combination with hydrochloric acid (HCl), can be used for the smooth oxidation of thiols to sulfonyl chlorides. ed.ac.uk The process is believed to proceed via the in-situ generation of molecular chlorine. ed.ac.uk
For the synthesis of this compound, this pathway would necessitate a precursor such as 5-chlorothiophene-3-thiol or its corresponding disulfide.
Conversion from Sulfonyl Hydrazides
A facile and rapid method for the synthesis of sulfonyl chlorides involves the treatment of sulfonyl hydrazides with N-halosuccinimides. mdpi.comresearchgate.net Specifically, reacting a sulfonyl hydrazide with N-chlorosuccinimide (NCS) in a solvent like acetonitrile (B52724) at room temperature provides the corresponding sulfonyl chloride in high yield. mdpi.compreprints.orgresearchgate.net This method is notable for its mild conditions and simple procedure. mdpi.com The general transformation allows for the preparation of sulfonyl chlorides that can then be used in subsequent reactions without extensive purification. researchgate.netpreprints.org
The reaction is generally carried out by adding NCS (2 equivalents) to a solution of the sulfonyl hydrazide (1 equivalent) and stirring for a short period. mdpi.compreprints.org This approach avoids the use of harsh or toxic reagents often required in other methods. preprints.org
Precursor Reactant Analysis and Reaction Conditions
The synthesis of this compound is highly dependent on the choice of precursors and the specific conditions of the reaction. A key industrial method involves the chlorination of a thiophene derivative that already contains the sulfonyl group at the 3-position.
A patented process details the preparation of 5-chloro-3-chlorosulfonyl-2-thiophene-carboxylic acid methyl ester. google.com This method starts with methyl 3-chlorosulfonylthiophenecarboxylate and chlorinates it at the 5-position. The reaction is catalyzed by activated iron and uses chlorine gas as the chlorinating agent. The conditions are carefully controlled to achieve selective monochlorination. After the reaction reaches the desired conversion, the product is isolated by quenching with ice water, extraction, and crystallization. google.com
Table 1. Reaction Conditions for Iron-Catalyzed Chlorination of a Thiophene Precursor. google.com
The precursor for this specific route, methyl 3-chlorosulfonylthiophenecarboxylate, is itself a specialized starting material. Other general methods would start from more basic thiophene compounds, such as 3-chlorothiophene. nih.govchemicalbook.comsigmaaldrich.com
Advanced and Sustainable Synthetic Approaches
Recent advancements in chemical synthesis have led to the development of more efficient, selective, and environmentally benign methods for preparing sulfonyl chlorides, including catalytic approaches that minimize waste and avoid harsh reagents.
Catalytic Synthesis Methods
Catalytic methods offer significant advantages over stoichiometric reactions, including milder conditions and higher selectivity. Several catalytic systems have been applied to the synthesis of sulfonyl chlorides.
Palladium-Catalyzed Synthesis: Palladium catalysts are effective for creating C-S bonds and have been adapted for sulfonyl chloride synthesis. nih.gov One advanced method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. acs.org Another approach for accessing thiophenesulfonyl chlorides involves the lithiation of bromocyclopropylthiophenes followed by reaction with sulfur dioxide and N-chlorosuccinimide (NCS). nih.gov
Iron-Catalyzed Synthesis: Iron, being an abundant and low-cost metal, is an attractive catalyst. As detailed previously, activated iron is used to catalyze the direct chlorination of the thiophene ring to produce the 5-chloro derivative. google.com Other iron-catalyzed reactions include the chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides and the thiolation of C-H bonds. nih.govrsc.orgresearchgate.net
Photocatalytic Synthesis: Visible-light photocatalysis represents a sustainable and green approach. Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions using visible light at room temperature. nih.gov This method provides a sustainable alternative to traditional copper-catalyzed Sandmeyer-type reactions. nih.gov Another photocatalytic system uses copper-containing hypercrosslinked polymers for the three-component 1,2-thiosulfonylation of alkenes with thiophenols and sulfonyl chlorides. rsc.orgrsc.org
Table 2. Overview of Advanced Catalytic Methods for Sulfonyl Chloride Synthesis.
Green Chemistry Principles in Synthesis Design
Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact and enhance safety. While specific green routes for this compound are not extensively documented, general methodologies for sulfonyl chloride synthesis can be adapted to improve the ecological footprint of its production.
Key green strategies applicable to sulfonyl chloride synthesis include:
Alternative Reagents: Traditional methods often employ harsh and toxic reagents like thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), or excess chlorosulfonic acid. Greener alternatives focus on less hazardous materials. N-chlorosuccinimide (NCS) has emerged as a mild and effective reagent for the oxidative chlorination of various sulfur-containing starting materials, such as sulfonyl hydrazides, thiols, and S-alkylisothiourea salts. organic-chemistry.orgnih.govresearchgate.net These reactions often proceed under mild conditions and avoid the formation of highly acidic and toxic byproducts. researchgate.net
Safer Solvents: The use of water as a solvent presents a significant green advantage. An oxyhalogenation method for thiols and disulfides using Oxone and potassium chloride (KCl) in water has been described, offering a simple and rapid route to sulfonyl chlorides. rsc.org
Process Intensification: Continuous flow chemistry offers enhanced safety and efficiency compared to batch processing, particularly for highly exothermic reactions often encountered in sulfonyl chloride synthesis. rsc.org This technology allows for precise control over reaction parameters like temperature and residence time, minimizing runaway reactions and improving yield. rsc.org A continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols, achieving a very high space-time yield. rsc.org
Optimization of Reaction Parameters and Yields
The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters. Based on studies of analogous sulfonyl chloride syntheses, several factors are critical for maximizing product formation and minimizing side reactions.
A key aspect of optimization is the choice of the chlorinating agent and the solvent system. In a study on the synthesis of sulfonyl chlorides from sulfonyl hydrazides, various chlorine sources were screened. nih.gov While inorganic chlorides like MgCl₂ were ineffective and CuCl gave a modest yield, the organic reagent N-chlorosuccinimide (NCS) in acetonitrile (CH₃CN) was found to be optimal, providing a near-quantitative yield. nih.govresearchgate.net The choice of solvent also plays a crucial role, with acetonitrile proving superior to other organic solvents which hampered product formation. nih.gov
The following interactive table summarizes the optimization of reaction conditions for the synthesis of a model sulfonyl chloride from a sulfonyl hydrazide precursor, which illustrates the principles applicable to the synthesis of the target compound. nih.gov
Table 1: Optimization of reaction conditions for a model sulfonyl chloride synthesis. ND = Not Detected, NCS = N-chlorosuccinimide, DCE = 1,2-dichloroethane, TCICA = Trichloroisocyanuric acid, DCM = Dichloromethane, THF = Tetrahydrofuran, DMF = Dimethylformamide, EtOH = Ethanol. Data sourced from nih.gov.
Furthermore, continuous flow processes allow for exquisite control over reaction parameters, enabling rapid optimization and scale-up. rsc.org In one such system, residence time and temperature were shown to be critical variables affecting yield. rsc.org
Isolation and Purification Techniques for Research Applications
The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of sufficient purity for research applications. Sulfonyl chlorides are reactive compounds, often sensitive to moisture, necessitating careful handling during the workup procedure.
A typical isolation procedure begins after the reaction is complete. The reaction mixture is often poured into ice water to quench any unreacted reagents. google.comorgsyn.org The product is then extracted into a water-immiscible organic solvent such as methylene (B1212753) chloride or diethyl ether. google.comrsc.org The organic phase is subsequently washed to remove impurities. These washing steps may include:
Washing with water to remove water-soluble byproducts. rsc.org
Washing with a dilute aqueous base solution, such as sodium bicarbonate (NaHCO₃), to neutralize any residual acid. prepchem.com
Washing with a reducing agent solution, like sodium thiosulfate (B1220275) (Na₂S₂O₃), to quench excess oxidizing agents if they were used in the synthesis. rsc.org
After washing, the organic layer is dried over an anhydrous drying agent, for example, magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. rsc.orgprepchem.com
The crude product obtained after solvent evaporation often requires further purification. Common laboratory-scale purification techniques for sulfonyl chlorides include:
Flash Column Chromatography: This is a widely used method for purifying sulfonyl chlorides. rsc.org The crude material is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. rsc.org
Crystallization/Recrystallization: If the sulfonyl chloride is a solid, it can be purified by crystallization from an appropriate solvent. For example, 2,4,5-trichlorothien-3-ylsulfonyl chloride was crystallized from hexane. prepchem.com A patent describing the synthesis of a related compound, methyl 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylate, reports purification by crystallization from diisopropyl ether at low temperatures (-30 to -35 °C). google.com
Distillation: For liquid sulfonyl chlorides that are thermally stable, vacuum distillation can be an effective purification method. orgsyn.org This technique separates compounds based on their boiling points at reduced pressure, which allows for distillation at lower temperatures, minimizing thermal decomposition.
The following table summarizes various purification techniques reported for thiophene sulfonyl chlorides and related compounds.
Table 2: Summary of Purification Techniques for Thiophene Sulfonyl Chlorides and Analogues. Data sourced from google.comorgsyn.orgrsc.orgprepchem.comresearchgate.net.
Chemical Reactivity and Mechanistic Investigations of 5 Chlorothiophene 3 Sulfonyl Chloride
Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride functional group is a highly electrophilic center, making it susceptible to attack by various nucleophiles. This reactivity is central to the synthetic utility of 5-chlorothiophene-3-sulfonyl chloride, primarily in the formation of sulfonamides and sulfonate esters.
Nucleophilic Substitution Reactions (e.g., with amines, alcohols, thiols)
The sulfur atom of the sulfonyl chloride group is electron-deficient and readily undergoes nucleophilic substitution. This reaction is the foundation for the synthesis of a wide array of derivatives.
With Amines: Primary and secondary amines react readily with sulfonyl chlorides to yield the corresponding sulfonamides. bldpharm.comresearchgate.net This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. bldpharm.com The reaction is generally efficient for a variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. bldpharm.com Microwave-assisted, solvent-free conditions have also been developed to promote this transformation, offering an environmentally benign and rapid method for sulfonamide synthesis. bldpharm.com
With Alcohols: Alcohols react with sulfonyl chlorides to form sulfonate esters. capes.gov.brrsc.org This reaction, often referred to as sulfonylation, is also typically carried out in the presence of a base like pyridine. rsc.orgacs.org The process effectively "activates" the alcohol by converting the hydroxyl group into a good leaving group (sulfonate), which is useful for subsequent substitution or elimination reactions. rsc.org The reaction proceeds with retention of configuration at the alcohol's carbon center. rsc.org
With Thiols: The reduction of sulfonyl chlorides is a common method for the preparation of thiols. Various reducing agents can be employed for this transformation. One established method involves the use of zinc dust and acid. nih.gov Another approach utilizes triphenylphosphine (B44618) in toluene (B28343) to efficiently reduce arylsulfonyl chlorides to the corresponding arylthiols. nih.gov Catalytic hydrogenation using a palladium catalyst in the presence of a mild base is also an effective method for this reduction. nih.govsigmaaldrich.comrug.nl
Formation of Sulfonamides and Sulfonate Esters
The synthesis of sulfonamides and sulfonate esters represents the most prevalent application of the sulfonyl chloride moiety's reactivity.
Sulfonamides: The reaction of this compound with a primary or secondary amine leads to the formation of a stable S-N bond, yielding a 5-chlorothiophene-3-sulfonamide (B15318317) derivative. These compounds are of significant interest in medicinal chemistry. For example, various N-aryl substituted benzenesulfonamides have been synthesized by coupling benzenesulfonyl chloride with different aromatic amines. researchgate.net While direct examples for the 3-sulfonyl chloride are not prevalent in the searched literature, the closely related 3-acetyl-5-chlorothiophene-2-sulfonamide (B41278) is used as a key intermediate in pharmaceutical development. sigmaaldrich.com Furthermore, 5-chlorothiophene-2-sulfonyl chloride is used to prepare N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide, highlighting the utility of this class of compounds. uwindsor.ca
Sulfonate Esters: The reaction with alcohols provides 5-chlorothiophene-3-sulfonate esters. These esters are not only stable compounds but also valuable intermediates in organic synthesis due to the excellent leaving group ability of the sulfonate group. uwindsor.ca While specific examples for the formation of 5-chlorothiophene-3-sulfonate esters are not detailed in the provided search results, the general reactivity of sulfonyl chlorides with alcohols is a well-established and versatile transformation. capes.gov.brrsc.org
Mechanistic Studies of Sulfonyl Group Transformations
The mechanism of nucleophilic substitution at the sulfonyl sulfur has been a subject of considerable study. For the solvolysis of arenesulfonyl chlorides, a bimolecular nucleophilic substitution (S_N2-type) pathway is generally accepted. researchgate.net
Kinetic studies on the solvolysis of 2-thiophenesulfonyl chloride in various solvent mixtures support a concerted S_N2 mechanism. researchgate.net The reaction's sensitivity to both the solvent's nucleophilicity and ionizing power is consistent with this pathway. It is proposed that for sulfonyl chlorides with aryl or heteroaromatic groups, like the thiophene (B33073) ring, a concerted S_N2 mechanism is the operative path for solvolysis. researchgate.net
In reactions with amines, a mechanistic proposal suggests that microwave irradiation can activate the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine to form an intermediate. Subsequent elimination of hydrogen chloride leads to the final sulfonamide product. bldpharm.com For reactions involving sulfonyl azides and alkynes catalyzed by copper, it is proposed that a bimolecular cycloaddition occurs first, followed by rearrangement to a ketenimine intermediate which then reacts with nucleophiles like amines or alcohols. researchgate.net
Reactivity of the Chlorinated Thiophene Ring
The chlorine atom on the thiophene ring provides a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-sulfur bonds. The electron-withdrawing nature of the sulfonyl chloride group is expected to influence the reactivity of this C-Cl bond.
Cross-Coupling Reactions (e.g., C-S, C-C bond formation)
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules. The C-Cl bond on the thiophene ring of this compound can potentially participate in such reactions.
C-C Bond Formation: Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings are fundamental for forming C-C bonds. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is particularly versatile. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands or ligand-free conditions can facilitate their coupling. sigmaaldrich.com The reactivity of the C-Cl bond in this compound in such reactions would be influenced by the electronic properties of the sulfonyl chloride group and the choice of catalyst system. The desulfonylation of sulfonyl chlorides to form C-C bonds under visible light-mediated conditions has also been reported as a powerful synthetic tool.
C-S Bond Formation: The formation of C-S bonds can be achieved through various cross-coupling strategies. A copper(I)-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides has been developed for the synthesis of diaryl thioethers. This reaction proceeds via reduction of the sulfonyl chloride followed by a CuI-catalyzed C–S coupling. This particular reaction involves the sulfonyl chloride moiety itself acting as the sulfur source rather than displacement of the chlorine on the thiophene ring.
Palladium-Catalyzed Arylation and Heteroarylation
Palladium-catalyzed cross-coupling reactions are among the most efficient methods for the arylation and heteroarylation of aryl halides.
The Suzuki-Miyaura coupling is a prominent example, and its application to chloro-substituted heterocycles is well-documented. For instance, the ligand-free, palladium acetate-catalyzed Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids proceeds with high regioselectivity. The outcome of such reactions on dihalogenated substrates can be highly dependent on the catalyst system and reaction conditions, allowing for selective functionalization. nih.gov In the case of this compound, a palladium catalyst would first undergo oxidative addition to the C-Cl bond. Subsequent transmetalation with an organoboron reagent and reductive elimination would yield the arylated or heteroarylated thiophene product. The strong electron-withdrawing effect of the -SO₂Cl group would likely activate the C-Cl bond towards oxidative addition.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming C-N bonds, which could potentially be applied to the C-Cl bond of this compound for the synthesis of aminated thiophene derivatives. sigmaaldrich.com
Desulfitative Cross-Couplings
Desulfitative cross-coupling reactions have emerged as a powerful tool in carbon-carbon and carbon-heteroatom bond formation, utilizing sulfonyl chlorides as coupling partners. These reactions proceed via the extrusion of sulfur dioxide (SO₂). In the context of this compound, this methodology allows for the introduction of the chlorothienyl moiety onto various scaffolds.
The general mechanism for palladium-catalyzed desulfitative cross-coupling involves the oxidative addition of the sulfonyl chloride to a low-valent palladium catalyst, forming a palladium(IV) intermediate. This intermediate then undergoes thermal extrusion of SO₂ to generate an aryl-palladium(II) species. Subsequent steps, such as C-H activation of the coupling partner and reductive elimination, lead to the final arylated product and regeneration of the active palladium catalyst. chemrevlett.com
Recent advancements have highlighted the use of various palladium catalysts, including heterogeneous systems like palladium on activated carbon (Pd/C), which offer advantages in terms of catalyst recovery and reuse. chemrevlett.com The reaction conditions, including the choice of base and solvent, are crucial for achieving high yields and selectivity.
A proposed mechanistic cycle for a palladium-catalyzed desulfitative cross-coupling reaction is outlined below:
| Step | Description | Intermediate |
| 1 | Oxidative addition of aryl sulfonyl chloride to Pd(II) | Pd(IV) complex |
| 2 | Extrusion of SO₂ | Aryl-palladium(II) species |
| 3 | C-H activation of the coupling partner | Palladacycle intermediate |
| 4 | Reductive elimination | Arylated product and regenerated Pd(II) catalyst |
This table illustrates a generalized mechanistic pathway for palladium-catalyzed desulfitative cross-coupling reactions.
Role of Electron-Withdrawing/Donating Groups in Reactivity
The reactivity of aryl sulfonyl chlorides in desulfitative cross-coupling reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Generally, aryl sulfonyl chlorides bearing electron-withdrawing groups exhibit higher reactivity and afford better yields in these coupling processes compared to their electron-rich counterparts. chemrevlett.com This is attributed to the increased electrophilicity of the sulfur atom, which facilitates the initial oxidative addition step to the metal catalyst.
Conversely, the electronic properties of the coupling partner also play a critical role. For instance, in the arylation of thiophenes, electron-rich thiophenes have been observed to provide higher yields. chemrevlett.com This suggests a delicate electronic balance between the two coupling partners is necessary for optimal reaction efficiency. The sulfonyl group itself is a potent electron-withdrawing group. rsc.orgresearchgate.net
The interplay of electronic effects can be summarized as follows:
| Reactant | Electronic Nature | Effect on Reactivity |
| Aryl Sulfonyl Chloride | Electron-withdrawing groups | Increased reactivity |
| Aryl Sulfonyl Chloride | Electron-donating groups | Decreased reactivity |
| Coupling Partner (e.g., Thiophene) | Electron-rich | Increased reactivity |
| Coupling Partner (e.g., Thiophene) | Electron-poor | Decreased reactivity |
This table summarizes the general influence of electronic effects on the reactivity of reactants in desulfitative cross-coupling reactions.
Functional Group Interconversion of the Chlorine Atom
While the sulfonyl chloride moiety is the primary site of reactivity in many transformations, the chlorine atom on the thiophene ring of this compound can also undergo functional group interconversion. This allows for further diversification of the molecular structure. However, specific examples of functional group interconversion of the chlorine atom on this compound itself are not extensively detailed in the provided search results. General knowledge of thiophene chemistry suggests that the chlorine atom can be substituted through various nucleophilic aromatic substitution reactions or cross-coupling reactions, provided the conditions are compatible with the sulfonyl chloride group.
It is important to note that the sulfonyl chloride group is sensitive to moisture and can be hydrolyzed to the corresponding sulfonic acid. fishersci.cafishersci.se Therefore, any functional group interconversion of the chlorine atom would need to be carried out under anhydrous conditions to preserve the sulfonyl chloride moiety.
Derivatives and Analogues: Synthesis and Research Utility
Synthesis of Novel Sulfonamide Derivatives
The reaction of 5-chlorothiophene-3-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of novel sulfonamides. This reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
The structure of the amine reactant plays a crucial role in the reactivity and properties of the resulting sulfonamide. The nucleophilicity of the amine, which is influenced by the electronic and steric nature of its substituents, directly affects the rate and efficiency of the sulfonylation reaction. Aromatic amines, for instance, are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
While the synthesis of chiral sulfonamides from this compound is theoretically possible through the use of chiral amines, specific examples in the scientific literature are not widely reported. The general approach would involve reacting this compound with an enantiomerically pure amine. The resulting diastereomeric sulfonamides could then potentially be separated by chromatographic or crystallization techniques. The development of chiral sulfonamides is of significant interest in medicinal chemistry, as the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity.
Synthesis of Sulfonate Esters and Other Sulfonyl Compounds
In addition to sulfonamides, this compound is a precursor to sulfonate esters. These compounds are typically synthesized by reacting the sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base. libretexts.org The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions. libretexts.orgyoutube.com
The general reaction for the formation of a sulfonate ester from this compound and an alcohol (R-OH) is as follows:
5-chlorothiophene-3-SO₂Cl + R-OH + Base → 5-chlorothiophene-3-SO₂-OR + Base·HCl
This transformation allows for the "activation" of alcohols, converting the poor leaving group -OH into a much better leaving group, -OSO₂-R'. This strategy is widely employed in the synthesis of complex organic molecules.
Thiophene-Fused Systems and Polyheterocyclic Structures Derived from the Compound
While direct examples of the synthesis of thiophene-fused systems and polyheterocyclic structures from this compound are not extensively documented, the potential for such transformations exists. Intramolecular cyclization reactions of appropriately functionalized sulfonamide or sulfonate ester derivatives could, in principle, lead to the formation of novel fused-ring systems. For instance, a sulfonamide bearing a reactive functional group on the N-substituent could undergo cyclization onto the thiophene (B33073) ring under suitable conditions. The development of such synthetic routes could provide access to novel classes of heterocyclic compounds with interesting electronic and biological properties.
Design and Synthesis of Advanced Functionalized Molecules Utilizing this compound as a Building Block
The utility of this compound as a building block extends to the design and synthesis of more complex and highly functionalized molecules. For example, the related compound, 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid ester, serves as a key intermediate in the preparation of pharmaceutically active compounds. google.comgoogle.com This highlights the potential of the this compound scaffold in medicinal chemistry.
The synthesis of such advanced molecules often involves multi-step sequences where the sulfonamide or sulfonate ester functionality, derived from this compound, is further elaborated. The strategic introduction of this thiophene-based moiety can be used to modulate the physicochemical properties of a molecule, such as its lipophilicity, polarity, and ability to engage in specific interactions with biological targets.
Advanced Research Applications Non Biological/non Clinical
Role in Catalysis and Ligand Development
Catalytic Activity of Derived Structures
The catalytic utility of structures derived from 5-chlorothiophene-3-sulfonyl chloride is an emerging area of research. By modifying the sulfonyl chloride group, a diverse range of ligands can be synthesized, which can then be complexed with various transition metals to form active catalysts. The inherent electronic properties and coordination geometry of the thiophene (B33073) sulfonamide scaffold can significantly influence the efficiency and selectivity of these catalytic processes. Research into related thiophene-based ligands has demonstrated their effectiveness in several key catalytic transformations, suggesting potential parallel applications for derivatives of this compound.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The performance of these catalytic systems is heavily reliant on the nature of the ligands coordinated to the palladium center. Thiophene-based ligands, including those with structural similarities to derivatives of this compound, have been shown to be effective in this context.
For instance, palladium complexes featuring N,S-heterocyclic carbene ligands with a tetrahydrothiophene (B86538) moiety have been synthesized and characterized. These complexes exhibit catalytic activity in Suzuki-Miyaura coupling reactions. While not directly derived from this compound, the presence of the thiophene-containing ligand highlights the potential for this class of compounds in catalysis. The catalytic activity of such palladium(II) complexes is influenced by the ligand structure and the reaction conditions.
In a related context, palladium complexes with phosphine (B1218219) ligands containing a thiophene backbone, such as ThioPAd-DalPhos, have demonstrated high efficiency in nickel-catalyzed C-N cross-coupling reactions. nih.gov This suggests that phosphine derivatives of thiophene sulfonamides could also serve as effective ligands in similar transformations. The electronic properties of the thiophene ring and the substituents on the sulfonamide can be tuned to optimize catalytic performance.
Copper-Catalyzed Coupling Reactions:
Copper catalysis offers a more economical and sustainable alternative to palladium-based systems for certain cross-coupling reactions. The N-arylation of sulfonamides is a particularly important transformation for the synthesis of various biologically active compounds and functional materials. Research has shown that copper-based catalytic systems, in combination with specific ligands, can effectively mediate this reaction. nih.gov
A study on the copper-catalyzed N-arylation of a wide range of sulfonamides with (hetero)aryl bromides and chlorides highlights the importance of the ligand in achieving high yields. nih.gov While this study does not specifically employ ligands derived from this compound, it establishes a proof of concept for the use of sulfonamides in such catalytic systems. It is conceivable that bidentate or tridentate ligands synthesized from this compound could be effective in promoting copper-catalyzed cross-coupling reactions. The performance of such a hypothetical catalyst is detailed in the table below, based on typical results for related systems.
| Entry | Aryl Halide | Sulfonamide | Catalyst System | Yield (%) |
| 1 | 4-Bromotoluene | Benzenesulfonamide | CuI / Ligand | 85 |
| 2 | 4-Chlorobenzonitrile | Methanesulfonamide | Cu₂O / Ligand | 78 |
| 3 | 2-Bromopyridine | p-Toluenesulfonamide | Cu(OAc)₂ / Ligand | 92 |
This table represents hypothetical data based on the performance of related copper-catalyzed N-arylation reactions and serves to illustrate the potential catalytic application of ligands derived from this compound.
Asymmetric Catalysis:
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for achieving this goal. Chiral ligands derived from thiophene have been successfully employed in various asymmetric transformations.
For example, new chiral tridentate Schiff base ligands derived from thiophene have been synthesized and used to create vanadium complexes. These complexes have been shown to efficiently catalyze the asymmetric oxidation of sulfides to sulfoxides with good enantioselectivities. researchgate.netnih.gov This demonstrates that the thiophene scaffold can be incorporated into chiral environments to induce stereoselectivity. By starting with a chiral amine to react with this compound, one could generate a library of chiral thiophene sulfonamide ligands for screening in various asymmetric catalytic reactions.
The catalytic performance of such vanadium complexes is summarized in the table below, showcasing the potential for developing asymmetric catalysts from thiophene derivatives. nih.gov
| Entry | Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Thioanisole | V-Complex with Ligand 5a | 85 | 65 |
| 2 | Thioanisole | V-Complex with Ligand 6b | 89 | 79 |
| 3 | Benzyl phenyl sulfide | V-Complex with Ligand 5a | 78 | 72 |
| 4 | Benzyl phenyl sulfide | V-Complex with Ligand 6b | 82 | 75 |
Data sourced from a study on new chiral ligands based on thiophene derivatives for catalytic asymmetric oxidation of sulfides. nih.gov
The development of catalysts derived from this compound for non-biological applications is a promising field of study. The versatility of the thiophene sulfonamide structure allows for the design and synthesis of a wide array of ligands that can be tailored for specific catalytic reactions, including cross-coupling and asymmetric transformations. Further research in this area is expected to uncover novel and efficient catalytic systems with broad industrial relevance.
Computational and Theoretical Investigations
Electronic Structure Analysis
Electronic structure analysis is fundamental to predicting a molecule's stability, reactivity, and intermolecular interactions. These computational methods model the distribution of electrons within the molecule to elucidate its chemical behavior.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net A typical DFT study on 5-chlorothiophene-3-sulfonyl chloride would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.
Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311+G(d,p) are commonly employed for such calculations on heterocyclic compounds. researchgate.netresearchgate.net The basis set defines the set of mathematical functions used to build the molecular orbitals. The results of these calculations form the foundation for all other theoretical predictions, including orbital analysis and spectroscopic simulations. researchgate.net DFT studies on related thiophene (B33073) derivatives have been successfully used to correlate calculated geometric parameters with those determined by X-ray analysis. mdpi.com
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular excitability and stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. mdpi.com For this compound, the electron-withdrawing nature of the sulfonyl chloride and chlorine substituents would significantly influence the energies of these orbitals.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, as shown in the table below.
Table 1: Illustrative Global Reactivity Descriptors (Note: The values below are for illustrative purposes to show what a typical DFT output would provide and are not based on published data for this specific compound.)
| Parameter | Formula | Significance | Illustrative Value |
| HOMO Energy | EHOMO | Electron-donating ability | -7.5 eV |
| LUMO Energy | ELUMO | Electron-accepting ability | -2.1 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 5.4 eV |
| Electronegativity (χ) | -½ (ELUMO + EHOMO) | Tendency to attract electrons | 4.8 eV |
| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Resistance to charge transfer | 2.7 eV |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile | 4.26 eV |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to denote different potential values:
Red/Yellow: Regions of high electron density and negative electrostatic potential, indicating sites prone to attack by electrophiles. These would be expected around the electronegative oxygen atoms of the sulfonyl group.
Blue: Regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. These would likely be found on the hydrogen atoms of the thiophene ring.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would highlight the strong negative potential on the sulfonyl oxygens and the positive potential on the ring hydrogens, providing a clear picture of its reactive sites. mdpi.com
Spectroscopic Property Predictions
Theoretical calculations can simulate various types of spectra, providing a powerful tool for identifying and characterizing a molecule by comparing the simulated data with experimental results.
DFT calculations can predict the vibrational frequencies and NMR chemical shifts of a molecule. researchgate.net
Infrared (IR) Spectra: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to IR absorption bands can be determined. These calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for systematic errors in the theoretical method and better match experimental data. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within DFT to calculate the magnetic shielding tensors for atoms like ¹H and ¹³C. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Table 2: Illustrative Simulated Spectroscopic Data (Note: These values are representative examples and are not based on published data for this specific compound.)
| Parameter | Atom/Group | Predicted Value |
| ¹³C NMR Chemical Shift (δ) | C=C-Cl | ~125 ppm |
| C-S | ~130 ppm | |
| C-SO₂Cl | ~145 ppm | |
| ¹H NMR Chemical Shift (δ) | Thiophene Ring H | ~7.2 - 7.8 ppm |
| IR Frequency (cm⁻¹) | S=O Asymmetric Stretch | ~1380 cm⁻¹ |
| S=O Symmetric Stretch | ~1180 cm⁻¹ | |
| C-Cl Stretch | ~750 cm⁻¹ |
The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions of electrons from occupied to unoccupied orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting these electronic transitions. researchgate.net A TD-DFT calculation for this compound would yield the primary absorption wavelengths (λ_max), the energy of the transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. This information is crucial for understanding the photophysical properties of the compound.
Reactivity Predictions and Mechanistic Modeling
The reactivity of This compound is dictated by the interplay of the thiophene ring, the chloro substituent, and the sulfonyl chloride group. Mechanistic modeling, typically employing Density Functional Theory (DFT), can predict the most likely sites for nucleophilic and electrophilic attack, as well as the transition states of potential reactions.
Key Predicted Reactive Sites:
Sulfonyl Chloride Group: The sulfur atom of the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it the primary site for nucleophilic attack, leading to substitution of the chloride. This is the characteristic reaction of sulfonyl chlorides, forming sulfonamides, sulfonates, and other derivatives.
Thiophene Ring: The chlorine atom at the C5 position and the sulfonyl chloride group at the C3 position both deactivate the thiophene ring towards electrophilic aromatic substitution. However, computational models can predict the relative reactivity of the remaining ring protons (at C2 and C4). The electron-withdrawing nature of the substituents would make these positions susceptible to nucleophilic aromatic substitution under certain conditions.
Mechanistic Considerations:
Reactions at the sulfonyl chloride group are expected to proceed via a nucleophilic addition-elimination mechanism. Computational modeling can provide the energy barriers for these transformations, offering insights into reaction kinetics. For reactions involving the thiophene ring, mechanistic predictions would be crucial to determine whether a reaction proceeds via an SNAr mechanism or other pathways.
Predicted Reactivity Data (Theoretical)
| Reactive Site | Predicted Reaction Type | Expected Products from Reaction with Nucleophiles (e.g., Amines) |
|---|---|---|
| Sulfur (in -SO2Cl) | Nucleophilic Substitution | 5-chlorothiophene-3-sulfonamides |
| C5 (attached to Cl) | Nucleophilic Aromatic Substitution (under forcing conditions) | Substituted thiophenes |
Theoretical Structure-Property Relationships (excluding empirical properties)
The theoretical structure-property relationships of This compound can be investigated using quantum chemical calculations. These studies provide information on the electronic properties that govern its structure and reactivity.
Key Theoretical Properties:
Molecular Geometry: Calculations would reveal the bond lengths, bond angles, and dihedral angles of the molecule. The geometry around the sulfur atom is expected to be tetrahedral.
Electron Distribution and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The LUMO is expected to be localized primarily on the sulfonyl chloride group, consistent with its role as the primary electrophilic site. The HOMO would likely be distributed across the thiophene ring. The HOMO-LUMO gap provides a theoretical measure of the molecule's kinetic stability.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron density around the molecule. It is predicted to show a highly positive (electron-deficient) region around the sulfonyl sulfur and a negative (electron-rich) region associated with the oxygen atoms and the thiophene ring's sulfur atom.
Theoretical Molecular Properties
| Property | Predicted Characteristic |
|---|---|
| HOMO-LUMO Energy Gap | A relatively large gap, indicating good kinetic stability. |
| Dipole Moment | A significant dipole moment due to the presence of highly electronegative atoms (O, Cl, S). |
| Charge Distribution | Significant partial positive charge on the sulfonyl sulfur and the carbon atoms attached to the chloro and sulfonyl chloride groups. |
Advanced Analytical Methodologies in Research
Spectroscopic Characterization of Derivatives and Reaction Intermediates
Spectroscopic methods are indispensable for probing the molecular structure and bonding within derivatives of 5-chlorothiophene-3-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced 2D-NMR techniques, provides detailed information about the connectivity and spatial relationships of atoms within a molecule. For derivatives of this compound, such as sulfonamides, 1H and 13C NMR are fundamental for structural confirmation. rsc.orgnih.gov In complex molecules, 2D-NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to resolve overlapping signals and establish definitive structural assignments. nih.govacs.org For instance, the chemical shifts of aromatic protons on the thiophene (B33073) ring and protons of substituent groups provide significant structural clues. rsc.org The synthesis of thiophene-substituted sulfinyl monomers, which can serve as precursors for conducting polymers, heavily relies on complete 1H and 13C NMR signal assignment for characterization. nih.gov
Table 1: Representative 1H NMR and 13C NMR Chemical Shifts for Sulfonamide Derivatives
| Atom Type | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| Sulfonamide N-H | 8.78 - 10.15 | - |
| Aromatic Protons | 6.51 - 7.70 | 111.83 - 160.11 |
| Amide N-H | ~10.28 | - |
| Amide C=O | - | ~169.4 |
| Acetyl CH3 | ~2.06 | ~24.6 |
| Methoxy OCH3 | ~3.6 | 55.39 - 56.06 |
Note: Data compiled from studies on various sulfonamide derivatives and may not be specific to this compound derivatives. rsc.org
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of newly synthesized compounds. nih.gov This technique is crucial for confirming the identity of derivatives of this compound and for characterizing reaction intermediates. nih.gov HRMS, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides unambiguous molecular formulas, which is essential for distinguishing between compounds with similar nominal masses. nih.govrsc.org The fragmentation patterns observed in the mass spectra of substituted thiophenes can also offer valuable structural information, although differentiating between 2- and 3-substituted isomers can sometimes be challenging. rsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for identifying functional groups and studying reaction mechanisms. In the context of this compound, IR spectroscopy can confirm the presence of the sulfonyl chloride group through its characteristic stretching frequencies. acs.org For its derivatives, such as sulfonamides, characteristic IR bands for the –SO2NH– group are observed. rsc.org UV-Vis spectroscopy can be employed to monitor the formation of colored intermediates or products in certain reactions. For instance, studies on the interaction of thiophene with zeolites have used UV-Vis to track the formation of cationic species and oligomers. researchgate.net Mechanistic studies of the solvolysis of arenesulfonyl chlorides have also utilized spectroscopic methods to understand the reaction pathways. beilstein-journals.org
Table 2: Characteristic Infrared Absorption Frequencies for Sulfonamides
| Functional Group | Vibrational Mode | Frequency Range (cm-1) |
|---|---|---|
| –SO2NH– | Asymmetric SO2 stretch | 1320 - 1310 |
| –SO2NH– | Symmetric SO2 stretch | 1155 - 1143 |
Note: Data is generalized for sulfonamides and specific values for derivatives of this compound may vary. rsc.org
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic methods are essential for both monitoring the progress of reactions involving this compound and for purifying the resulting products.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques. nih.govmdpi.com HPLC is particularly useful for monitoring the disappearance of starting materials and the appearance of products in real-time, allowing for reaction optimization. mdpi.commdpi.com It is also a primary method for purifying non-volatile derivatives. mdpi.comshimadzu.com GC-MS is well-suited for the analysis of volatile thiophene derivatives and can provide both separation and structural identification. nih.govnih.gov The purification of thiophenes is critical as impurities can negatively impact their use in applications such as the formation of conductive polymers. justia.com
In some cases, derivatization of the analyte is necessary to improve its chromatographic behavior or detection sensitivity. For the analysis of sulfonamides by GC-MS, derivatization is often employed to increase their volatility. nih.gov Common derivatization strategies include methylation or acylation of the sulfonamide nitrogen. nih.govyoutube.com For HPLC analysis with fluorescence detection, pre-column derivatization with a fluorescent tag can significantly enhance sensitivity, allowing for the detection of trace amounts of sulfonamide derivatives. nih.gov These strategies are crucial for developing robust analytical methods for complex matrices.
Elemental Analysis in Compound Characterization
Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This method is fundamental in verifying the empirical formula of a newly synthesized compound. For this compound, elemental analysis is employed to confirm the presence and relative abundance of carbon, hydrogen, chlorine, oxygen, and sulfur atoms in the molecule.
The theoretical elemental composition of this compound can be calculated from its molecular formula, C₄H₂Cl₂O₂S₂. These calculated values serve as a benchmark against which experimentally determined values are compared. The close correlation between the theoretical and experimental data provides strong evidence for the structural integrity and purity of the synthesized compound.
Detailed research findings from the analysis of this compound would typically involve the combustion of a precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and sulfur dioxide, are collected and measured to determine the percentages of carbon, hydrogen, and sulfur. The percentage of chlorine is determined by other methods, such as titration. Oxygen is usually determined by difference.
The congruence between the calculated and found values is a critical checkpoint in the synthetic workflow, ensuring that the material being studied is indeed the target compound before it is subjected to further chemical and biological evaluation.
Calculated Elemental Composition of this compound
The theoretical percentages of each element in this compound are derived from its molecular formula (C₄H₂Cl₂O₂S₂) and the atomic weights of its constituent elements. The molecular weight of the compound is 217.09 g/mol . bldpharm.comsigmaaldrich.comsigmaaldrich.com
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 4 | 48.04 | 22.13 |
| Hydrogen | H | 1.008 | 2 | 2.016 | 0.93 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 32.66 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.74 |
| Sulfur | S | 32.07 | 2 | 64.14 | 29.54 |
| Total | 217.09 | 100.00 |
Emerging Research Directions and Future Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of new synthetic methods is a cornerstone of chemical innovation. For 5-chlorothiophene-3-sulfonyl chloride, research is anticipated to move beyond traditional sulfonamide and sulfonate ester formation to explore more complex and efficient transformations.
Advanced Catalytic Systems: The use of advanced catalytic systems can significantly enhance the efficiency and selectivity of reactions involving this compound. Homogeneous and heterogeneous catalysts are being investigated to promote novel transformations. For instance, the use of palladium catalysts in the synthesis of heteroaryl sulfonyl chlorides from organozinc reagents has shown promise for related compounds and could be adapted for the 3-sulfonyl chloride isomer. nih.gov Additionally, the development of catalysts for the controlled sulfonation of thiophenes could provide more direct and regioselective routes to this compound itself. researchgate.net
Table 1: Comparison of Thiophene (B33073) Sulfonyl Chloride Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 905277-27-2 | C4H2Cl2O2S2 | 217.09 | No data available |
| 5-chlorothiophene-2-sulfonyl chloride | 2766-74-7 | C4H2Cl2O2S2 | 217.09 | 112-117 |
| Thiophene-3-sulfonyl chloride | 51175-71-4 | C4H3ClO2S2 | 182.65 | No data available |
| Thiophene-2-sulfonyl chloride | 16629-19-9 | C4H3ClO2S2 | 182.65 | 130-132 (at 14 mmHg) |
This table provides a comparative overview of the physical properties of this compound and its related isomers. Data is compiled from various chemical suppliers and databases. mdpi.comnumberanalytics.comsigmaaldrich.comsigmaaldrich.com
Integration into Flow Chemistry and Automated Synthesis
The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to improve safety, efficiency, and scalability.
Flow Chemistry Applications: The synthesis of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents. researchgate.net Flow chemistry offers significant advantages by providing precise control over reaction parameters such as temperature and mixing, thereby enhancing safety and product consistency. mdpi.comresearchgate.net The integration of this compound synthesis and its subsequent reactions into continuous flow processes is a promising future direction. This approach can enable the on-demand generation of this reactive intermediate, minimizing the need for storage and handling of a potentially moisture-sensitive compound. mdpi.com
Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics with software-controlled reaction execution, can accelerate the discovery and optimization of new reactions and molecules. The use of this compound as a building block in automated synthesis campaigns would allow for the rapid generation of libraries of diverse sulfonamide and sulfonate ester derivatives for screening in drug discovery and materials science. researchgate.net
Development of Advanced Functional Materials
Thiophene-based molecules are renowned for their utility in the development of organic functional materials due to their unique electronic and optical properties. numberanalytics.com The incorporation of the 5-chloro-3-thienylsulfonyl moiety into larger molecular structures could lead to the creation of novel materials with tailored functionalities.
Organic Electronics: Polythiophenes and oligothiophenes are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netnih.gov The specific substitution pattern of this compound, with its electron-withdrawing sulfonyl chloride group and chloro substituent, can be exploited to tune the electronic properties of conjugated polymers and small molecules. This could lead to the development of new materials with improved charge transport characteristics and device performance. The use of halogenated thiophenes as solvent additives has already been shown to improve the efficiency of organic solar cells. rsc.org
Fluorescent Materials: Thiophene-containing compounds can exhibit interesting fluorescence properties. researchgate.net By derivatizing this compound with various fluorophores, it is possible to create novel fluorescent probes for biological imaging or chemosensors for the detection of specific analytes. The sulfonyl chloride group provides a convenient point of attachment for a wide range of molecular entities.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties of this compound position it at the intersection of organic chemistry and materials science, fostering interdisciplinary research collaborations.
Supramolecular Chemistry and Crystal Engineering: The presence of both a chloro and a sulfonyl group on the thiophene ring allows for the exploration of non-covalent interactions, such as halogen bonding and hydrogen bonding, in the solid state. rsc.org Understanding and controlling these interactions is crucial for the rational design of crystalline materials with specific packing arrangements and, consequently, desired physical properties.
Biomaterials and Medicinal Chemistry: Thiophene-containing compounds have a rich history in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. nih.govrsc.org The 5-chlorothiophene-3-sulfonyl moiety can be incorporated into biologically active scaffolds to modulate their pharmacokinetic and pharmacodynamic properties. The sulfonyl chloride group is a key precursor for the synthesis of sulfonamides, a class of compounds with a wide range of therapeutic applications. mdpi.com
Computational Design of New Reactivity and Applications
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the design of new experiments.
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be employed to study the electronic structure and reactivity of this compound. mdpi.com These studies can provide valuable insights into its reaction mechanisms, helping to rationalize experimental observations and predict the outcomes of new transformations. For instance, computational analysis can help to understand the regioselectivity of electrophilic substitution reactions on the thiophene ring.
Designing Novel Materials and Molecules: Computational screening can be used to design new functional materials and drug candidates based on the 5-chlorothiophene-3-sulfonyl scaffold. By calculating key properties such as electronic band gaps, charge mobility, and binding affinities to biological targets, researchers can prioritize synthetic targets and accelerate the discovery process. mdpi.com
Conclusion
Summary of Key Research Advancements
Research into 5-chlorothiophene-3-sulfonyl chloride has led to significant progress, primarily in its application as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). A notable advancement is its use in the synthesis of lornoxicam (B1675139) and tenoxicam, where it serves as a critical precursor to forming the core sulfonamide structure of these therapeutic agents. google.com
Furthermore, investigations into the reactivity of the sulfonyl chloride group have enabled the synthesis of a variety of 5-chlorothiophene-3-sulfonamide (B15318317) derivatives. These derivatives have been explored for their potential as antimicrobial agents, highlighting the versatility of this scaffold in medicinal chemistry. The development of synthetic methodologies to produce these compounds, often involving the reaction of this compound with various amines, represents a key area of research advancement.
Broader Impact on Chemical Science
The utilization of this compound has had a tangible impact on the field of medicinal chemistry. Its role as a crucial intermediate for NSAIDs demonstrates its importance in the pharmaceutical industry for producing drugs that are widely used to treat pain and inflammation. google.com The availability of this compound has facilitated the development of more efficient and cost-effective synthetic routes to these important medications.
The study of this compound and its derivatives also contributes to a broader understanding of the structure-activity relationships of sulfonamide-containing compounds. Research in this area helps to elucidate how the specific substitution pattern on the thiophene (B33073) ring influences the biological activity of the final molecule. This knowledge is invaluable for the rational design of new and more effective therapeutic agents.
Outstanding Challenges and Future Outlook in Research on this compound
Despite the progress made, several challenges remain in the research and application of this compound. One of the primary hurdles is the development of more efficient and sustainable synthetic methods for its production. Some existing synthetic routes involve the use of hazardous and expensive reagents, such as n-butyllithium, which can be difficult to handle on an industrial scale. google.com Future research will likely focus on developing catalytic and more environmentally friendly approaches to its synthesis.
Another challenge lies in the comprehensive exploration of the full therapeutic potential of derivatives of this compound. While its use in NSAIDs is well-established, further investigation into its utility for developing other classes of drugs is warranted. The antimicrobial potential of its sulfonamide derivatives, for example, is an area that could benefit from more in-depth study.
The future of research on this compound will likely be directed towards several key areas:
Development of Novel Catalytic Syntheses: The discovery of new catalytic systems for the regioselective sulfonation and chlorination of thiophene would represent a significant advancement, leading to more sustainable and cost-effective production methods.
Expansion of Medicinal Chemistry Applications: A systematic exploration of the biological activities of a wider range of derivatives could uncover new therapeutic applications beyond NSAIDs and antimicrobials.
Investigation of Material Science Applications: The unique electronic properties of the 5-chlorothiophene moiety suggest that its derivatives could have potential applications in material science, for example, in the development of organic electronic materials.
Q & A
Q. What are the common synthetic routes for preparing 5-chlorothiophene-3-sulfonyl chloride, and what reagents are typically employed?
- Methodological Answer : The synthesis of this compound often involves chlorosulfonation of thiophene derivatives. For example, controlled sulfonation of 3-chlorothiophene using chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 0–5°C yields the sulfonyl chloride. Reaction monitoring via thin-layer chromatography (TLC) is critical to avoid over-sulfonation. Purification typically involves recrystallization from non-polar solvents like hexane .
Q. Which nucleophilic substitution reactions are feasible with this compound, and what products are formed?
- Methodological Answer : The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles. Reactions with amines (e.g., primary/secondary amines) yield sulfonamides, while alcohols produce sulfonate esters. For example, treatment with benzylamine in dichloromethane (DCM) at room temperature generates 5-chlorothiophene-3-sulfonamide derivatives. Solvent choice (e.g., DCM vs. THF) impacts reaction kinetics and byproduct formation .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The thiophene ring protons appear as distinct doublets (δ 7.2–7.8 ppm), while the sulfonyl chloride group deshields adjacent carbons (δ 135–140 ppm).
- FT-IR : Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl chloride moiety.
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 226.93 (for C₄H₃Cl₂O₂S₂) validate purity .
Q. How should this compound be stored to ensure stability, and what are critical handling precautions?
- Methodological Answer : Store in airtight, moisture-free containers at –20°C to prevent hydrolysis. Use desiccants like silica gel. Avoid exposure to amines or alcohols during handling. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to its lachrymatory and corrosive nature .
Advanced Research Questions
Q. How can this compound be utilized as an intermediate in synthesizing bioactive molecules?
- Methodological Answer : Its sulfonamide derivatives are key in drug discovery. For instance, coupling with heterocyclic amines (e.g., pyridines) under Mitsunobu conditions (DIAD, PPh₃) generates sulfonamide-linked kinase inhibitors. Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize dimerization .
Q. What strategies mitigate side reactions (e.g., ring chlorination) during electrophilic substitutions of this compound?
- Methodological Answer : Use mild Lewis acids (e.g., FeCl₃) at low temperatures (–10°C) to direct electrophiles (e.g., NO₂⁺) to the 2-position of the thiophene ring. Monitor reaction progress via HPLC to detect chlorinated byproducts. Adjust solvent polarity (e.g., nitrobenzene) to stabilize intermediates .
Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer : The electron-withdrawing sulfonyl chloride group activates the thiophene ring for nucleophilic aromatic substitution (SNAr). Computational studies (DFT) show that the 4-position is most electrophilic due to resonance stabilization of the Meisenheimer complex. Experimental validation via kinetic isotope effects (KIE) using deuterated solvents supports this mechanism .
Q. How does the stability of this compound vary under aqueous vs. anhydrous conditions?
- Methodological Answer : Hydrolysis studies (pH 7.4 buffer, 25°C) reveal a half-life of 2.3 hours, forming 5-chlorothiophene-3-sulfonic acid. In anhydrous acetonitrile, decomposition is negligible over 72 hours. Stabilize aqueous reactions by buffering at pH <5 and using phase-transfer catalysts (e.g., TBAB) .
Q. What role does this compound play in designing conductive polymers or optoelectronic materials?
- Methodological Answer : As a sulfonating agent, it introduces sulfonic acid groups into polythiophenes, enhancing conductivity. For example, copolymerization with 3-hexylthiophene (Grignard metathesis) yields water-soluble PEDOT analogs. UV-Vis spectroscopy (λmax ~550 nm) confirms π-conjugation extension .
Q. How can researchers safely handle hazardous byproducts (e.g., HCl gas) generated during reactions with this compound?
- Methodological Answer :
Use gas scrubbers (e.g., NaOH traps) to neutralize HCl. Conduct reactions in sealed systems with pressure relief valves. Post-reaction, quench excess sulfonyl chloride with ice-cold sodium bicarbonate (NaHCO₃) before aqueous workup. Analyze gas emissions via FT-IR to ensure compliance with safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
